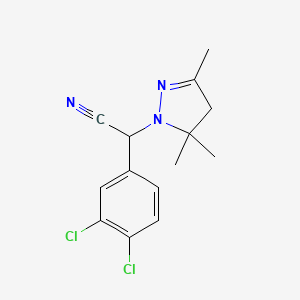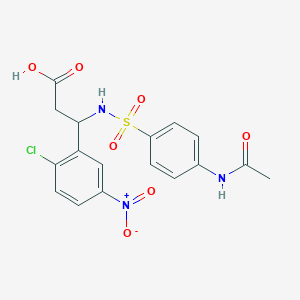
3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID
概要
説明
3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID is a complex organic compound with a unique structure that includes acetylamino, phenylsulfonyl, chloro, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions such as nitration, sulfonation, and acetylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro and chloro groups.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted derivatives.
科学的研究の応用
3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoic acid: Shares similar functional groups but differs in the core structure.
Phenylboronic acid: Contains a phenyl group and boronic acid functional group, used in organic synthesis.
Uniqueness
3-(2-CHLORO-5-NITROPHENYL)-3-(4-ACETAMIDOBENZENESULFONAMIDO)PROPANOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development.
特性
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-3-(2-chloro-5-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O7S/c1-10(22)19-11-2-5-13(6-3-11)29(27,28)20-16(9-17(23)24)14-8-12(21(25)26)4-7-15(14)18/h2-8,16,20H,9H2,1H3,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQJXVSXPDWHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-amino-1'-(4-ethylphenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4305511.png)
![3-[(2-Methylpropyl)amino]-3-phenylpropanoic acid](/img/structure/B4305512.png)
![12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene](/img/structure/B4305517.png)
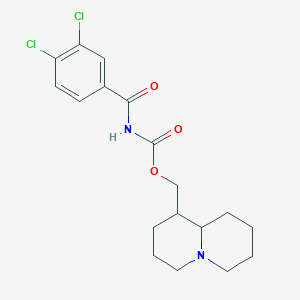
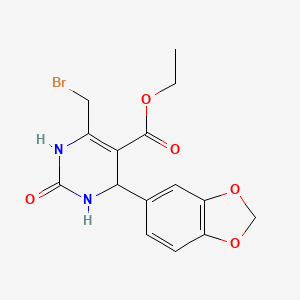
![6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B4305537.png)
![4-(4-HYDROXYPHENYL)-1-METHYL-6-[4-(TRIFLUOROMETHOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4305545.png)
![2,4-DICHLORO-N-(1-NAPHTHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4305566.png)
![2,4-DICHLORO-N-CYCLOPROPYL-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B4305568.png)
![3-(2-chloro-5-nitrophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B4305584.png)
![3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B4305600.png)
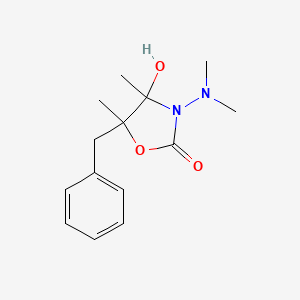
![1-{2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ETHYL}-3A,9B-DIMETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE](/img/structure/B4305609.png)
